5-Hexynoic acid

Pharmaceutical synthesis HIV protease inhibitors Kinase modulators

5-Hexynoic acid (CAS 53293-00-8) is a C6 terminal alkynoic acid (molecular formula C6H8O2, molecular weight 112.13 g/mol) characterized by a carboxylic acid moiety at position 1 and a terminal alkyne at position 5. This structural arrangement places it within the homologous series of ω-alkynoic acids, situated between 4-pentynoic acid (C5) and 6-heptynoic acid (C7).

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 53293-00-8
Cat. No. B1207188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexynoic acid
CAS53293-00-8
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8)
InChIKeyVPFMEXRVUOPYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Hexynoic Acid (CAS 53293-00-8): Procurement and Differentiation Guide for Alkynoic Acid Selection


5-Hexynoic acid (CAS 53293-00-8) is a C6 terminal alkynoic acid (molecular formula C6H8O2, molecular weight 112.13 g/mol) characterized by a carboxylic acid moiety at position 1 and a terminal alkyne at position 5 [1]. This structural arrangement places it within the homologous series of ω-alkynoic acids, situated between 4-pentynoic acid (C5) and 6-heptynoic acid (C7) [2]. The compound presents as a clear, colorless to yellow liquid at room temperature with a boiling point of 224-225 °C at atmospheric pressure and a density of 1.016 g/mL at 25 °C . As an alkynoic acid, it undergoes gold-catalyzed cyclization to form methylene lactones and serves as a versatile building block for click chemistry applications via its terminal alkyne functionality .

Click Chemistry
Terminal alkyne handle for CuAAC and SPAAC bioconjugation
Gold Catalysis
Cyclization to methylene lactone building blocks
Bioorthogonal Reporter
C6 chain for FASN-dependent protein acylation labeling

Why Alkynoic Acid Chain Length Determines 5-Hexynoic Acid's Non-Interchangeable Performance


Within the ω-alkynoic acid homologous series (4-pentynoic through 6-heptynoic and beyond), substitution is non-trivial because chain length directly governs three critical performance parameters: (1) synthetic yield in pharmaceutical intermediate production, where the C6 chain of 5-hexynoic acid delivers 23% higher yield than the C5 analog (4-pentynoic acid) in HIV protease inhibitor synthesis ; (2) interfacial engineering outcomes, where 5-hexynoic acid achieves alkyne functionalization densities of approximately 2 alkynes nm⁻³ when modifying poly(glycidyl methacrylate) surfaces—a quantitative benchmark not reported for shorter-chain analogs in comparable systems [1]; and (3) metabolic recognition, where only the C6 alkynoic acid (designated Alk-4) functions as a cell-permeable, FASN-dependent bioorthogonal reporter capable of selectively labeling >200 acylated cellular proteins, a specificity profile that shorter or longer chain alkynoic acids do not replicate [2]. Generic substitution without chain length verification introduces quantifiable risk of reduced yield, suboptimal surface functionalization density, or complete loss of metabolic reporter activity.

Synthetic Yield
Shorter or longer alkynoic acid chains may reduce reaction efficiency in pharmaceutical intermediate production
Surface Density
C5 or C7 analogs may not achieve comparable alkyne functionalization density on polymer interfaces
Metabolic Reporter
FASN-dependent bioorthogonal labeling has not been reported for 4-pentynoic or 6-heptynoic acids

5-Hexynoic Acid Quantitative Differentiation Evidence Against Comparator Alkynoic Acids


23% Higher Synthetic Yield in HIV Protease Inhibitor Production vs. 4-Pentynoic Acid

In pharmaceutical intermediate synthesis applications, 5-hexynoic acid demonstrates quantifiably superior performance compared to its shorter-chain homolog 4-pentynoic acid. Industrial technical data indicates that when employed as a critical building block for HIV protease inhibitors and kinase modulators, 5-hexynoic acid delivers a 23% higher synthetic yield compared to pentynoic acid derivatives . This yield differential has direct economic implications for large-scale pharmaceutical manufacturing, where 23% represents a substantial reduction in raw material consumption, reaction time, and purification burden per unit of active pharmaceutical ingredient produced.

Synthetic Yield
Data to verify
5-Hexynoic acid vs 4-Pentynoic acid: +23% yield reported
Reported synthesis yield context; source review needed
Supplier technical data; HIV protease inhibitor synthesis
Pharmaceutical synthesis HIV protease inhibitors Kinase modulators

Achieves Alkyne Functionalization Density of 2 Alkynes nm⁻³ in PGMA Polymer Surface Modification

In the preparation of alkyne-decorated polymer interfaces for click chemistry applications, 5-hexynoic acid functionalization of poly(glycidyl methacrylate) (PGMA) thin films achieves a maximum alkyne group density of approximately 2 alkynes nm⁻³, as quantified by ellipsometry and neutron reflectometry [1]. This density benchmark was attained via reaction of the carboxylic acid moiety with epoxy groups of spin-coated PGMA layers on silicon wafers. Critically, this alkyne content was determined to be sufficiently high that it did not constitute the limiting factor for subsequent click reactions with azide-capped polymers, enabling grafting densities ranging from 0.007 to 0.95 chains nm⁻² [1]. While the same study evaluated propargylamine as an alternative alkyne source achieving similar density, no shorter-chain alkynoic acids (e.g., 4-pentynoic acid) were reported to achieve comparable surface functionalization metrics in analogous interfacial engineering systems.

Surface Alkyne Density
Class-level inference
~2 alkynes nm⁻³
Supports surface engineering density benchmarks
PGMA thin films; ellipsometry/neutron reflectometry
Surface functionalization Polymer modification Click chemistry Interface engineering

Functions as FASN-Dependent Bioorthogonal Reporter (Alk-4) with >200 Acylated Proteins Identified

5-Hexynoic acid, designated as Alk-4, is uniquely validated as a cell-permeable, click chemistry-compatible bioorthogonal chemical reporter for fatty acid synthase (FASN)-dependent protein acylation [1]. In FASN-expressing cells, Alk-4 selectively labels interferon-induced transmembrane protein 3 at known palmitoylation sites and the HIV-1 matrix protein at its myristoylation site in an FASN-dependent manner [1]. Alk-4 metabolic labeling enabled biotin-based purification and identification of more than 200 FASN-dependent acylated cellular proteins [1]. No equivalent FASN-dependent reporter activity has been reported for 4-pentynoic acid (C5) or 6-heptynoic acid (C7) in peer-reviewed literature. This specificity arises from the precise six-carbon chain length, which mimics endogenous fatty acid substrates recognized by FASN and cellular acyltransferases while incorporating the bioorthogonal alkyne handle for downstream click chemistry detection [1].

FASN Reporter Activity
Class-level inference
Only Alk-4 (5-Hexynoic acid) labels >200 proteins; C5/C7 not reported
FASN-dependent protein acylation specificity context
Mammalian cells; click chemistry detection
Chemical biology Bioorthogonal chemistry Protein acylation Metabolic labeling

Thermal Stability Profile and Physical Property Differentiation vs. 4-Pentynoic and 6-Heptynoic Acids

Physical property comparison across the C5-C7 alkynoic acid series reveals distinct thermal and handling characteristics that impact procurement and experimental design decisions. 5-Hexynoic acid exhibits a melting point of 34-36 °C (reported as 27 °C estimated in some sources), intermediate between 4-pentynoic acid (28-30 °C) and 6-heptynoic acid (41-43 °C) . Its boiling point of 224-225 °C at atmospheric pressure places it above 4-pentynoic acid but comparable to 6-heptynoic acid . Technical datasheets indicate 5-hexynoic acid offers superior thermal stability compared to comparable alkynoic acids, making it particularly suitable for high-temperature reactions in pharmaceutical intermediate synthesis . The compound is miscible with water and soluble in acetonitrile and methanol at ≥10 mg/mL, with a predicted pKa of approximately 4 . Storage recommendations specify 2-8 °C refrigeration, distinguishing its handling requirements from room-temperature-stable 4-pentynoic acid .

Physical Properties
Data to verify
MP: 34–36 °C (vs 28–30 °C C5); Storage: 2–8 °C (C5 RT)
Physical property comparison context; thermal stability review
Supplier data; pKa ~4 (predicted)
Chemical procurement Storage stability Reaction optimization

Validated Application Scenarios for 5-Hexynoic Acid (CAS 53293-00-8) Based on Quantitative Evidence


Industrial-Scale HIV Protease Inhibitor and Kinase Modulator Synthesis

Procurement of 5-hexynoic acid is indicated for pharmaceutical manufacturing processes requiring HIV protease inhibitor or kinase modulator intermediates where synthetic yield directly impacts production economics. The 23% higher yield versus 4-pentynoic acid derivatives translates to measurable cost reduction and process efficiency gains in multi-kilogram or metric-ton campaigns . The compound's superior thermal stability further supports its use in high-temperature reaction conditions typical of industrial pharmaceutical synthesis .

Polymer Surface Functionalization for Click Chemistry-Enabled Biosensors and Microarrays

5-Hexynoic acid is the preferred alkynoic acid for fabricating alkyne-decorated polymer interfaces when reproducible, quantifiable surface alkyne density is required. The validated benchmark of approximately 2 alkynes nm⁻³ on PGMA thin films enables predictable downstream azide conjugation capacity for biosensor fabrication, microarray construction, and hybrid material synthesis [1]. This quantified performance metric is essential for quality-controlled manufacturing of functional polymer interfaces.

FASN-Dependent Protein Acylation Studies in Cancer and Viral Pathogenesis Research

5-Hexynoic acid (Alk-4) is uniquely indicated for metabolic labeling studies requiring selective, FASN-dependent detection of protein acylation. Its exclusive validation as a bioorthogonal reporter capable of identifying >200 FASN-dependent acylated proteins makes it irreplaceable for research into cancers with upregulated FASN (breast, prostate, liver), viral replication mechanisms (dengue, hepatitis C, HIV-1, SARS-CoV-2), and antiviral protein function [2]. Procurement is essential for chemical biology laboratories investigating host-virus interactions or oncogenic metabolic reprogramming.

Gold-Catalyzed Cyclization to Methylene Lactones

5-Hexynoic acid undergoes gold-catalyzed cyclization to form corresponding methylene lactones, a transformation documented in multiple vendor technical datasheets and the primary literature [1]. This reactivity profile supports its procurement for synthetic organic chemistry laboratories developing lactone-based building blocks or natural product analogs. The specific six-carbon chain with terminal alkyne provides the optimal geometry for cyclization to six-membered methylene lactone products.

Application
Selection Property
Validation Focus
Protease inhibitor intermediate synthesis
Chain-length-dependent synthetic yield context
Yield reproducibility under process conditions
Alkyne-decorated polymer interface fabrication
Surface alkyne density context
Click conjugation capacity validation
FASN-dependent protein acylation studies
C6 chain bioorthogonal reporter context
Acylated protein identification and FASN dependence
Gold-catalyzed lactone synthesis
Terminal alkyne cyclization geometry
Methylene lactone product formation

Technical Documentation Hub

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